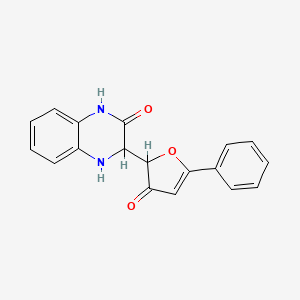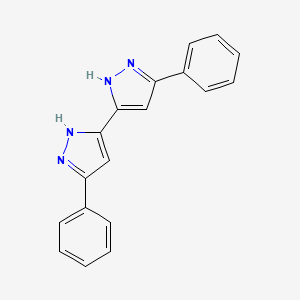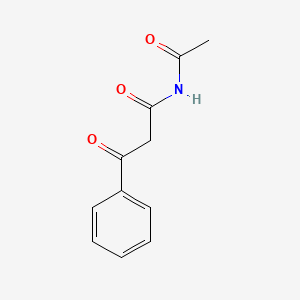
N-acetyl-3-oxo-3-phenylpropanamide
Overview
Description
N-acetyl-3-oxo-3-phenylpropanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a nootropic compound that has gained popularity in recent years due to its potential cognitive enhancing effects. It was first synthesized in Russia in the 1990s and has since been studied for its potential use in treating cognitive decline and improving memory and learning.
Mechanism of Action
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by increasing the production of certain neurotransmitters in the brain, such as acetylcholine and glutamate. It may also increase blood flow to the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that Noopept may have a number of biochemical and physiological effects. It may increase the density of certain receptors in the brain, such as NMDA and AMPA receptors, which are involved in learning and memory. It may also increase the production of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using Noopept in lab experiments is its potential to improve cognitive function and memory, which can be useful in a variety of research settings. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are a number of potential future directions for research on Noopept. One area of interest is its potential use in treating cognitive decline and neurodegenerative diseases. Another area of interest is its potential use in enhancing cognitive function in healthy individuals, such as students or professionals. Additionally, more research is needed to fully understand the mechanism of action and potential long-term effects of Noopept use.
Scientific Research Applications
Noopept has been extensively studied for its potential cognitive enhancing effects. Studies have shown that it may improve memory and learning, increase attention span, and enhance overall cognitive function. It has also been studied for its potential use in treating cognitive decline and neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-acetyl-3-oxo-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-11(15)7-10(14)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLLSOQZRQVRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3832054.png)
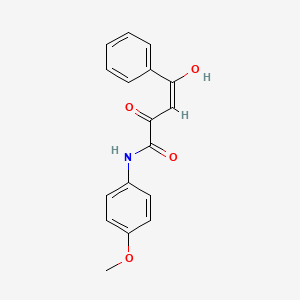
![3-(1-ethylpropyl)-2-oxo-1-(pyridin-4-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3832063.png)

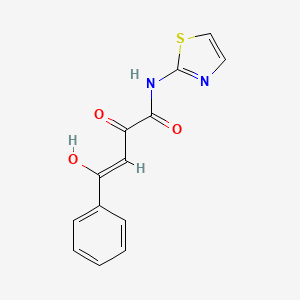
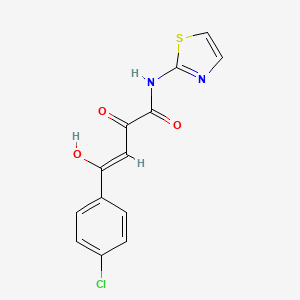
![methyl [5-(4-chlorophenyl)-3-oxo-2(3H)-furanylidene]acetate](/img/structure/B3832093.png)
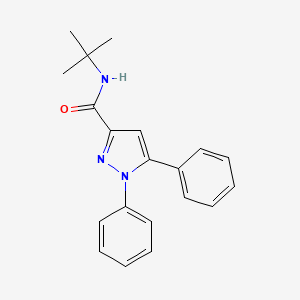
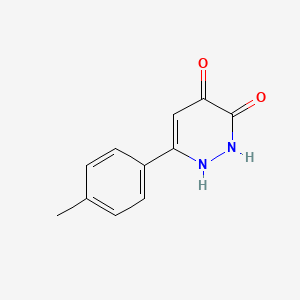
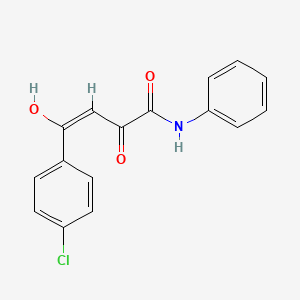
![4-[(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)amino]benzoic acid](/img/structure/B3832126.png)
![2-[(3-carboxypropanoyl)(methyl)amino]benzoic acid](/img/structure/B3832143.png)
